

spectroscopic data of Laxiracemosin H (NMR, MS, IR)

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An In-depth Technical Guide on the Spectroscopic Data of Laxiracemosin H

This technical guide provides a comprehensive overview of the spectroscopic data for **Laxiracemosin H**, a tirucallane-type alkaloid. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. The data presented is derived from the structural elucidation of **Laxiracemosin H**, isolated from the bark of Dysoxylum laxiracemosum.

Overview of Laxiracemosin H

Laxiracemosin H is a novel alkaloid with a tirucallane-type triterpenoid skeleton. Its structure has been determined through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) in the positive ion mode was utilized to determine the molecular formula of **Laxiracemosin H**.

Table 1: Mass Spectrometry Data for Laxiracemosin H



Parameter	Value
Molecular Formula	C26H35NO3
Ionization Mode	HRESIMS (+)

Infrared (IR) Spectroscopy Data

The infrared spectrum of **Laxiracemosin H** was recorded to identify the presence of key functional groups within the molecule. The absorption bands indicate the presence of N-H, C=O, and C=C functionalities.[1]

Table 2: Infrared Spectroscopy Data for Laxiracemosin H

Wavenumber (v _{max} , cm ⁻¹)	Functional Group Assignment
3433	N-H Stretching
2953	C-H Stretching
1775	C=O Stretching
1718	C=O Stretching
1624	C=C Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H and ¹³C NMR spectra for **Laxiracemosin H** were recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) and are crucial for the complete structural assignment of the molecule.[1]

Table 3: ¹H NMR Spectroscopic Data for Laxiracemosin H (CDCl₃)



Position	δΗ (ppm), Multiplicity, J (Hz)
Data derived from Tables 2 and 3 of the source publication[1]	

Table 4: 13C NMR Spectroscopic Data for Laxiracemosin H (CDCl₃)

Position	δС (ррт)
Data derived from Tables 2 and 3 of the source publication[1]	

Note: The detailed chemical shift values and coupling constants from the original publication's tables are required for a complete dataset.

Experimental Protocols

The spectroscopic data for **Laxiracemosin H** were obtained following the isolation of the compound from the bark of Dysoxylum laxiracemosum. The general experimental procedures are outlined below.

Isolation of Laxiracemosin H

The methanolic extract of the dried and powdered bark of D. laxiracemosum was subjected to a series of chromatographic separations to yield the pure compound.

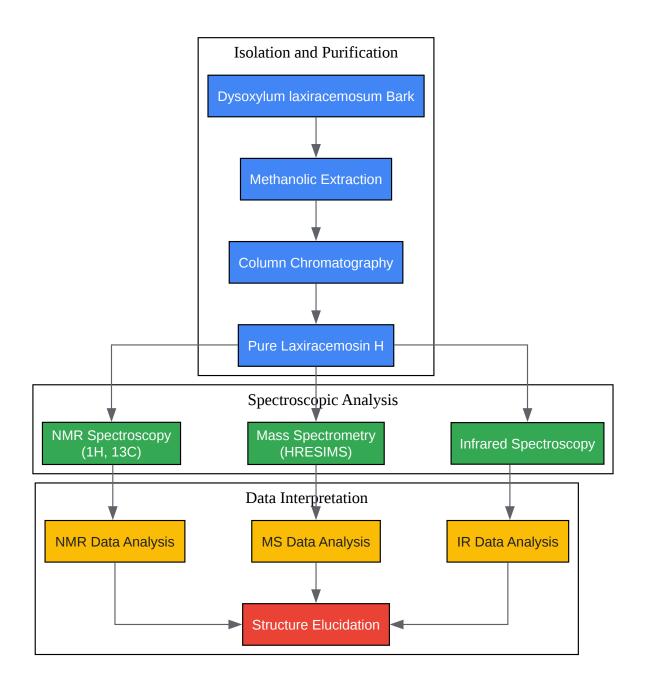
Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts were referenced to the residual solvent signals.
- Mass Spectrometry: High-resolution mass spectra were obtained using an electrospray ionization (ESI) source in the positive ion mode.
- Infrared Spectroscopy: The IR spectrum was recorded on a spectrometer using a potassium bromide (KBr) pellet.



Workflow for Spectroscopic Analysis

The logical flow from sample preparation to data analysis in the characterization of **Laxiracemosin H** is depicted in the following diagram.



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Caption: Workflow for the isolation and spectroscopic characterization of Laxiracemosin H.

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References

- 1. pubs.acs.org [pubs.acs.org]
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